molecular formula C19H20N2OS B2758818 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide CAS No. 329225-06-1

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide

Cat. No.: B2758818
CAS No.: 329225-06-1
M. Wt: 324.44
InChI Key: WBKFHUBOXKXIQR-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide is a benzamide derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a 2,4,6-trimethylbenzamide moiety at position 2. The tetrahydrobenzothiophene scaffold provides conformational rigidity, while the substituents influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-11-8-12(2)17(13(3)9-11)18(22)21-19-15(10-20)14-6-4-5-7-16(14)23-19/h8-9H,4-7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKFHUBOXKXIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide typically involves the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzothiophene derivative with 2,4,6-trimethylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiophene ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The cyano group and the benzamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Conformational and Crystallographic Analysis

The tetrahydrobenzothiophene ring adopts an envelope conformation in most derivatives (puckering parameters θ = 0.5–1.0°, φ = 120–130°), as seen in and . Substituents at position 2 influence planarity:

  • Benzoyl groups () promote π-π interactions (Cg–Cg distance: 3.90 Å), stabilizing crystal packing .
  • Trimethylbenzamide introduces steric hindrance, reducing intermolecular interactions but enhancing solubility in apolar solvents .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H24N4OS
  • Molecular Weight : 436.59 g/mol
  • CAS Number : 443120-82-9

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects.

1. Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

StudyCancer Cell LineIC50 (µM)Mechanism
A549 (Lung)15Apoptosis via caspase activation
MCF-7 (Breast)20Cell cycle arrest at G1 phase

2. Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Neuroprotective Effects

The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inhibit neuroinflammation.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It influences cell cycle checkpoints which can halt the progression of cancer cells.
  • Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress in neuronal cells.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study reported a significant reduction in tumor size and weight compared to control groups. Histopathological analysis confirmed decreased mitotic activity and increased apoptosis in treated tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4,6-trimethylbenzamide, and how are intermediates purified?

  • Methodology :

  • Step 1 : Cyclization of thiophene derivatives with electrophiles (e.g., benzoyl chloride) in 1,4-dioxane under reflux to form the benzothiophene core .
  • Step 2 : Amide coupling using carbodiimide activators (e.g., EDCI) with triethylamine in dichloromethane, followed by purification via silica gel column chromatography (20% ethyl acetate/hexane) .
  • Monitoring : Thin-layer chromatography (TLC) with UV detection for reaction completion.
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) to minimize side products .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯O interactions) using SHELX software for refinement .
  • Spectroscopy :
  • 1H/13C NMR : Confirm substituent integration (e.g., 2,4,6-trimethylbenzamide protons at δ 2.2–2.4 ppm) .
  • IR : Detect cyano (C≡N) stretch at ~2200 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₂OS: 345.1372) .

Advanced Research Questions

Q. What conformational dynamics are observed in the tetrahydrobenzothiophene ring, and how do they influence bioactivity?

  • Key Findings :

  • Ring Puckering : The cyclohexene moiety adopts an envelope conformation (puckering parameters θ = 0.5–1.0°, φ = 120–130°) .
  • Impact on Binding : Reduced puckering amplitude increases planarity, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., adenosine receptors) .
    • Methodology :
  • Computational Analysis : Density Functional Theory (DFT) to model puckering energetics.
  • Crystallographic Validation : Compare experimental vs. calculated torsion angles (e.g., C8–C3–C2–C9 dihedral: 59.0°) .

Q. How do substituent modifications (e.g., cyano vs. tert-butyl groups) affect structure-activity relationships (SAR)?

  • Case Studies :

  • Cyano Group : Enhances electron-withdrawing effects, increasing metabolic stability (t₁/₂ > 6 hours in microsomal assays) .
  • Trimethylbenzamide : Steric hindrance reduces off-target binding (e.g., 10-fold selectivity over COX-2) .
    • Experimental Design :
  • Analog Synthesis : Replace substituents (e.g., tert-butyl for cyano) and assess IC₅₀ shifts in enzyme inhibition assays .
  • Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., glucagon receptor) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Strategies :

  • Assay Standardization : Use positive controls (e.g., known receptor antagonists) to calibrate readouts .
  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., anti-Alzheimer activity ranges: 0.5–5.0 µM) .
  • Crystallographic Validation : Confirm binding modes for disputed ligands (e.g., hydrogen bonding with Thr178 in A1 adenosine receptor) .

Q. What methodologies are recommended for pharmacological profiling of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Dose-response curves (0.1–100 µM) with recombinant kinases or receptors .
  • Cytotoxicity : MTT assay in HEK293 cells (EC₅₀ typically >50 µM) .
    • ADMET Studies :
  • Solubility : Shake-flask method in PBS (logP ~3.2) .
  • Plasma Stability : Incubate with rat plasma (4 hours, 37°C); quantify degradation via HPLC .

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